4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked via a sulfonamide group to an ethyl chain terminating in a 7-methylimidazo[1,2-a]pyridine moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. The compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in drug discovery targeting neurological or inflammatory pathways .
Properties
IUPAC Name |
4-methoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-8-10-20-12-14(19-17(20)11-13)7-9-18-24(21,22)16-5-3-15(23-2)4-6-16/h3-6,8,10-12,18H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCBZIGTOSZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of 7-methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization.
Alkylation: The 7-methylimidazo[1,2-a]pyridine is then alkylated using an ethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The alkylated product is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The imidazo[1,2-a]pyridine moiety can interact with nucleic acids or proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, differing primarily in substituents or core heterocycles. These variations influence physicochemical properties, binding affinities, and metabolic stability.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations from Structural Analogues
Methoxy groups (as in the reference compound) improve water solubility due to their polar nature, which may favor pharmacokinetic profiles in aqueous environments .
Pyrazolo[1,5-a]pyridine derivatives (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)...) introduce nitrogen-rich cores, which may enhance binding to enzymes like kinases or phosphodiesterases .
Biological Activity
4-Methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that incorporates a methoxy group and an imidazo[1,2-a]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound suggest significant interactions with various biological targets, making it a candidate for further pharmacological studies.
Structural Characteristics
The structural formula of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can be represented as follows:
This compound features:
- A methoxy group at the para position relative to the amide nitrogen.
- An imidazo[1,2-a]pyridine unit attached via an ethyl linker.
Antitumor Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising results in inhibiting cancer cell proliferation. The biological activity of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has been linked to:
- Inhibition of cancer cell growth : In vitro assays demonstrate that this compound can effectively inhibit the proliferation of various cancer cell lines.
- Modulation of enzyme activity : The compound interacts with enzymes involved in cancer metabolism and signal transduction pathways, potentially altering their activity and impacting tumor growth.
Structure-Activity Relationship (SAR)
Modifications to the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against specific cancer types. For instance, variations in substituents on the imidazo ring influence binding affinities and selectivity towards specific targets.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide along with their notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 7-Methylimidazo[1,2-a]pyridine | Contains only the imidazo ring | Known for mutagenic properties |
| 4-Methoxybenzamide | Lacks the imidazo component | Exhibits lower biological activity |
| N-(Pyridin-2-yl)benzamide | Similar benzamide structure | Different biological profiles |
| 5-Fluoro-N-(pyridin-3-yl)benzamide | Fluorinated analog | Increased potency against certain cancers |
The unique combination of the methoxy group and the imidazo[1,2-a]pyridine unit distinguishes this compound, particularly concerning its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For example:
- A study demonstrated that modifications to similar compounds led to enhanced antitumor activity in specific cancer cell lines, indicating a promising avenue for drug development.
- Another investigation highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective inhibitors in various cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
